![molecular formula C7H9ClN2O3 B2629043 5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid hydrochloride CAS No. 1989671-91-1](/img/structure/B2629043.png)
5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid hydrochloride, also known as ICO-1, is a synthetic compound that has been extensively studied for its potential in treating various diseases. This compound belongs to the class of imidazo[2,1-c][1,4]oxazine derivatives and has shown promising results in preclinical studies.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Synthesis and Antitubercular Activity: The compound, as part of the nitroimidazole family, has been explored for its potential use as antitubercular agents. Specifically, oxygen substitution at the 2-position of the imidazole ring is crucial for aerobic activity against Mycobacterium tuberculosis. Structural modifications, such as acylating the amino series or oxidizing the thioether, significantly affect the compound's potency (Kim et al., 2009).
- Synthesis of Condensed Tricyclic Nitrogenous Structures: The compound has been used in synthesizing various nitrogenous structures, indicating its versatility in chemical synthesis. This includes the formation of N-Alkyl(aryl)-3-amino-5H,6H,7H-pyrrolo[1,2-a]imidazole-2-carboxamides and other complex heterocycles (Chumachenko et al., 2013).
Biochemical Interactions and Applications
- Formation of Heterocyclic Structures: The compound is involved in forming various heterocyclic structures, such as imidazo[1,2-c]oxazoles and imidazo[2,1-c][1,4]oxazine heterocycles. This process is enhanced under specific catalytic conditions, showcasing its potential in biochemical applications (Laroche & Kerwin, 2009).
- Synthesis of Fused Heterocyclic Structures: The compound is also instrumental in synthesizing fused heterocyclic structures like benzo[4,5]imidazo[2,1-a]phthalazines, indicating its significance in creating pharmacologically relevant structures (Shubin et al., 2004).
Role in Drug Development and Medicinal Chemistry
- Antimicrobial Activity: Derivatives of the compound have been synthesized and shown to exhibit antimicrobial properties. This suggests its potential in developing new drugs targeting resistant microbial strains (Sawant, 2013).
Eigenschaften
IUPAC Name |
6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3.ClH/c10-7(11)5-3-8-6-4-12-2-1-9(5)6;/h3H,1-2,4H2,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZNLOKUSVQXFMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=NC=C(N21)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1989671-91-1 |
Source
|
Record name | 5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.